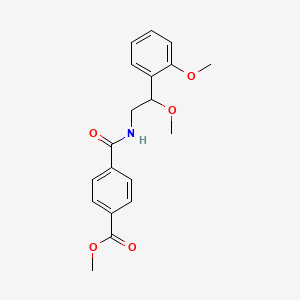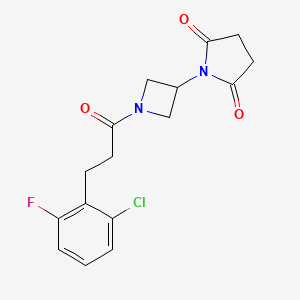
1-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyrrolidine-2,5-dione, which is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound contains a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles .
Synthesis Analysis
The synthesis of such compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, Oktay et al. prepared a series of 3-chloro-1-aryl pyrrolidine-2,5-diones .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The structure also includes a 2-chloro-6-fluorophenyl group and a propanoyl group attached to an azetidin-3-yl group.Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by the pyrrolidine ring and its derivatives. The pyrrolidine ring is known for its ability to efficiently explore the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are likely influenced by the pyrrolidine ring and its derivatives. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Applications De Recherche Scientifique
Synthesis and Binding Properties
- A study by Doll et al. (1999) introduces a potent and selective ligand for the human alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype, emphasizing its synthesis and in vivo binding properties. The research highlights the potential of using such compounds in positron emission tomography (PET) imaging of central nAChRs, providing a foundation for further exploration of related chemical entities in scientific research (Doll et al., 1999).
Photophysical Behavior and Fluorescence
- Garre et al. (2019) synthesized a new family of highly fluorescent organoboron complexes containing pyridin-2-ylmethylene imidazolidine-2,4-dione moieties, demonstrating strong absorptions and emissive properties. This work suggests the utility of similar compounds in bioorthogonal chemistry, highlighting their potential for scientific research applications in the fields of imaging and molecular probes (Garre et al., 2019).
Biotransformation and Metabolic Studies
- Lindgren et al. (2013) explored the biotransformation of two β-secretase inhibitors, revealing insights into their metabolic fate, including ring opening and contraction. This study provides valuable information on the metabolic pathways and transformations of complex chemical structures, contributing to the broader understanding of their behavior in biological systems (Lindgren et al., 2013).
Antibacterial, Antifungal, Antimalarial, and Antitubercular Studies
- Haddad et al. (2015) reported the synthesis of spiro[pyrrolidin-2,3′-oxindoles] and evaluated their antibacterial, antifungal, antimalarial, and antitubercular activities. This research demonstrates the potential of such compounds in the development of new therapeutic agents, highlighting their broad-spectrum biological activities (Haddad et al., 2015).
Antitumor Activity
- Naito et al. (2005) synthesized novel pyrimidinyl pyrazole derivatives and evaluated their cytotoxic and antitumor activities. The study found significant potency against various tumor cells, suggesting the relevance of similar chemical structures in cancer research and potential therapeutic applications (Naito et al., 2005).
Mécanisme D'action
The mechanism of action of this compound could be related to its inhibitory activity on certain enzymes. For instance, some 3-chloro-1-aryl pyrrolidine-2,5-diones have been evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .
Orientations Futures
The future directions in the research of this compound could involve further exploration of its biological activity and potential applications in medicinal chemistry. The pyrrolidine ring and its derivatives, including pyrrolidine-2,5-dione, are of great interest due to their potential in the treatment of human diseases .
Propriétés
IUPAC Name |
1-[1-[3-(2-chloro-6-fluorophenyl)propanoyl]azetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O3/c17-12-2-1-3-13(18)11(12)4-5-14(21)19-8-10(9-19)20-15(22)6-7-16(20)23/h1-3,10H,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAINZKLNUKOSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)CCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclohexyl)-N-methyl-2-[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B2426535.png)
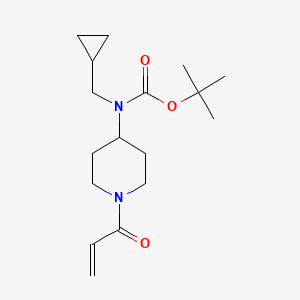
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2426538.png)
![N-(1-cyanocyclopentyl)-2-[(3,4-difluorophenyl)(methyl)amino]acetamide](/img/structure/B2426540.png)
![2-[{4-[(3,5-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(ethyl)amino]ethanol](/img/structure/B2426541.png)
![N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride](/img/no-structure.png)
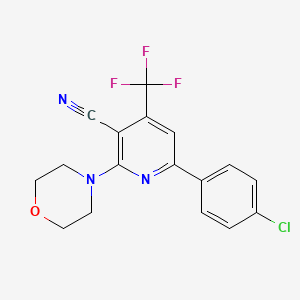
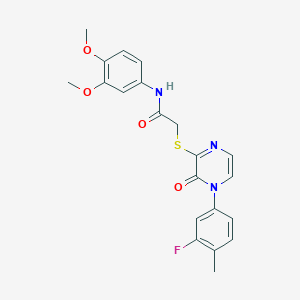
![Tert-butyl N-[(8-amino-1,4-dioxaspiro[4.5]decan-8-yl)methyl]carbamate](/img/structure/B2426548.png)
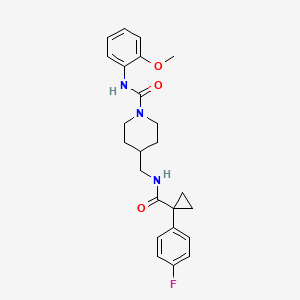
![2,4-Dichloro-5-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2426554.png)
![1-(benzenesulfonyl)-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B2426555.png)

